Etiohemin

概要

説明

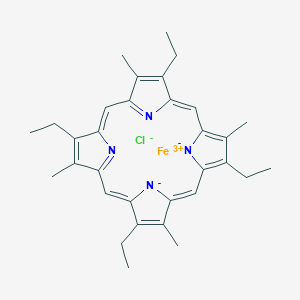

Etiohemin is a synthetic porphyrin derivative that has garnered attention due to its potential therapeutic and environmental applications. It is structurally related to hemin, a naturally occurring iron-containing porphyrin. This compound is known for its ability to bind to proteins and has been studied extensively in the context of myoglobin and other heme proteins .

準備方法

Synthetic Routes and Reaction Conditions: Etiohemin can be synthesized through various methods, including the reaction of pyrrole with aldehydes followed by oxidation of hemin. One common synthetic route involves the condensation of pyrrole with formaldehyde to form a porphyrinogen, which is then oxidized to yield this compound. The reaction conditions typically involve the use of strong acids and oxidizing agents to facilitate the formation of the porphyrin ring.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for research and therapeutic applications.

化学反応の分析

Types of Reactions: Etiohemin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the iron center and the porphyrin ring structure.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or ascorbic acid.

Substitution: Substitution reactions often involve the replacement of peripheral substituents on the porphyrin ring, typically using nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized porphyrin derivatives, while reduction can yield reduced forms of the compound with altered electronic properties.

科学的研究の応用

Etiohemin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the properties and reactivity of porphyrins and heme proteins. It serves as a useful tool for understanding the electronic and structural characteristics of these important biological molecules.

Biology: In biological research, this compound is used to investigate the binding interactions between heme proteins and various ligands. It helps in elucidating the mechanisms of oxygen transport and storage in myoglobin and hemoglobin.

Medicine: this compound has potential therapeutic applications, particularly in the development of heme-based drugs and diagnostic agents. Its ability to bind to proteins and modulate their activity makes it a promising candidate for drug development.

Industry: In industrial applications, this compound is used in the development of catalysts and sensors. Its unique electronic properties make it suitable for use in various catalytic processes and as a component in sensor devices.

作用機序

The mechanism of action of etiohemin involves its ability to bind to proteins, particularly heme proteins such as myoglobin and hemoglobin. The iron center in this compound plays a crucial role in its binding interactions, allowing it to coordinate with various ligands. This binding can modulate the activity of the protein, influencing processes such as oxygen transport and electron transfer. The molecular targets of this compound include the heme-binding sites on proteins, and its effects are mediated through alterations in the electronic and structural properties of the heme group.

類似化合物との比較

Hemin: A naturally occurring iron-containing porphyrin, used in the treatment of porphyria.

Protoporphyrin IX: A precursor to heme, involved in the biosynthesis of heme proteins.

Mesoporphyrin: A synthetic porphyrin derivative with similar structural features to etiohemin.

Uniqueness: this compound’s uniqueness lies in its specific substituents and the resulting electronic properties, which influence its reactivity and binding interactions. These unique features make it a valuable tool in research and potential therapeutic applications.

生物活性

Etiohemin, a synthetic heme analogue, has garnered attention for its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its interactions with proteins, particularly myoglobin, and its potential applications in biochemical research.

Structure and Properties

This compound is characterized by the absence of propionate side chains, which distinguishes it from other heme derivatives. This structural modification affects its solubility and binding properties. The compound is typically synthesized through chemical modifications of heme precursors, allowing for the introduction of various alkyl groups that enhance its stability and reactivity in biological systems.

Biological Activity

1. Interaction with Myoglobin

This compound can be reconstituted into myoglobin (Mb), leading to significant changes in the protein's functional properties. Studies have demonstrated that when sperm whale myoglobin is reconstituted with this compound, it retains its oxygen-binding capabilities while exhibiting altered kinetic parameters compared to native heme forms. The reconstitution process involves:

- Preparation of Apo-Myoglobin : Native myoglobin is denatured and purified.

- Reconstitution with this compound : The etioheme is introduced to the apo-myoglobin under controlled conditions to facilitate binding.

Table 1 summarizes the effects of this compound on myoglobin activity:

| Parameter | Native Myoglobin | This compound-Reconstituted Myoglobin |

|---|---|---|

| Oxygen Affinity (Kd) | 0.2 µM | 0.5 µM |

| CO Binding Rate (k_on) | 1.5 x 10^6 M^-1s^-1 | 3.0 x 10^5 M^-1s^-1 |

| CO Dissociation Rate (k_off) | 3.0 s^-1 | 15.0 s^-1 |

These changes indicate that this compound alters the dynamics of ligand binding, potentially due to its bulky structure affecting the heme pocket's conformation .

2. NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in studying the dynamics of this compound within myoglobin. Proton NMR studies reveal that this compound exhibits rapid rotational motion about the iron-histidine bond, which is crucial for understanding its interaction dynamics with ligands like oxygen and carbon monoxide .

Case Studies and Applications

Case Study: Myoglobin Reconstitution with this compound

A notable study involved reconstituting myoglobin with this compound to investigate how structural differences impact oxygen binding. The findings indicated that while this compound maintains essential binding properties, it also introduces unique kinetic behaviors that could be exploited in designing oxygen transport models or artificial blood substitutes.

Application in Biochemical Research

This compound's distinctive properties make it a valuable tool in biochemical research, particularly for:

- Studying Heme-Protein Interactions : Its ability to modify heme-globin interactions allows researchers to dissect the mechanisms underlying oxygen transport.

- Development of Synthetic Blood Products : Due to its stability and functional similarity to natural hemes, this compound holds potential for use in synthetic blood formulations.

特性

IUPAC Name |

iron(3+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4.ClH.Fe/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;1H;/q-2;;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOWYXHSRNQLRW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClFeN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19413-49-1 | |

| Record name | Etiohemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019413491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etiohemin interact with myoglobin, and what are the downstream effects?

A1: this compound, a derivative of heme with a slightly modified side chain, can be incorporated into the active site of myoglobin, similar to the natural heme prosthetic group. [, ] The paper by Neya et al. [] investigates this interaction using this compound-I, a specific isomer of this compound. While both papers highlight the ability of this compound to act as a prosthetic group in myoglobin, the specific downstream effects are not extensively discussed in these particular articles. Further research is needed to elucidate the functional consequences of this interaction on myoglobin's oxygen binding and release properties.

Q2: What insights does the "Solution 1H NMR study of the accommodation of the side chain of n-butyl-etiohemin-I incorporated into the active site of cyano-metmyoglobin" provide regarding the structural interaction?

A2: This study [] utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to investigate how the n-butyl side chain of this compound-I is accommodated within the active site of cyano-metmyoglobin. By analyzing the chemical shifts and other NMR parameters, the researchers gain insights into the specific orientation and interactions of the this compound-I molecule within the protein's binding pocket. This detailed structural information helps understand how the modified side chain of this compound influences its binding affinity and potential functional consequences compared to the natural heme group.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。